molecular formula C12H16BrFN2 B5657558 1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine

1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine

Cat. No.: B5657558
M. Wt: 287.17 g/mol
InChI Key: OLAWACKCJVOQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperazines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways .

Comparison with Similar Compounds

  • 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine
  • 1-[(3-Bromo-4-fluorophenyl)methyl]-4-ethylpiperazine
  • 1-[(3-Bromo-4-fluorophenyl)methyl]-4-phenylpiperazine

Comparison: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. The methyl group on the piperazine ring also affects its pharmacokinetic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAWACKCJVOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.